molecular formula C17H25Cl2N B13745829 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 1220-30-0

3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B13745829
CAS No.: 1220-30-0
M. Wt: 314.3 g/mol
InChI Key: ANYGCNJUFCTLQU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride (hereafter referred to as the "target compound") is a bicyclic amine derivative with a 3-azabicyclo[3.2.1]octane core. Key structural features include:

  • A p-chlorobenzyl group attached to the nitrogen atom at position 2.
  • Two methyl groups at positions 1 and 8 of the bicyclic framework.
  • A hydrochloride salt form, enhancing solubility and stability.

Substituting the amino group (-NH₂) with chlorine (-Cl) in the target compound likely results in a molecular formula of C₁₇H₂₅ClN₂·HCl (approximate molecular weight: 343.32 g/mol).

Pharmacological Relevance
Bicyclic amines like this compound are often explored for their CNS activity, including antipsychotic and analgesic properties . The p-chlorobenzyl substituent may influence receptor binding affinity and metabolic stability compared to other analogs.

Properties

CAS No.

1220-30-0

Molecular Formula

C17H25Cl2N

Molecular Weight

314.3 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;chloride

InChI

InChI=1S/C17H24ClN.ClH/c1-16(2)14-8-9-17(16,3)12-19(11-14)10-13-4-6-15(18)7-5-13;/h4-7,14H,8-12H2,1-3H3;1H

InChI Key

ANYGCNJUFCTLQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C[NH+](C2)CC3=CC=C(C=C3)Cl)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the quaternization of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale quaternization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds.

Scientific Research Applications

3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Bicyclic Amine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Pharmacological/Toxicological Data Reference
Target Compound :
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride
p-Chlorobenzyl C₁₇H₂₅ClN₂·HCl 343.32 Limited direct data; predicted enhanced lipophilicity due to -Cl group.
Analog 1 :
3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride
p-Aminobenzyl C₁₇H₂₆N₂·2HCl 331.37 LD₅₀ (mice, intraperitoneal): 104 mg/kg; potential CNS activity.
Analog 2 :
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
Oxygen atom at position 8 C₆H₁₁NO·HCl 149.62 Used as a building block for antipsychotics; lower molecular weight enhances bioavailability.
Analog 3 :
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Ethylidene group at position 3 C₉H₁₆ClN 173.68 No toxicity data; structural simplicity suggests potential for derivatization.
Analog 4 :
3-Methyl-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride
Hydroxy and methyl groups at position 3 C₈H₁₆ClNO 177.68 Stability concerns due to hydroxyl group; requires 2–8°C storage.
Analog 5 :
Butyrophenone derivative with 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane core
Fluorophenyl and azabicyclo groups Not specified Not specified Explored for antipsychotic activity; demonstrates receptor selectivity.

Key Findings from Comparative Analysis

Replacement of a carbon atom with oxygen (e.g., 8-Oxa analog) significantly lowers molecular weight, which may enhance metabolic clearance rates .

Toxicity Profiles: The p-aminobenzyl analog (LD₅₀ = 104 mg/kg) shows moderate acute toxicity in mice, while data for the target compound is lacking. Chlorinated aromatics often exhibit higher tissue accumulation, necessitating further toxicity studies .

Synthetic Versatility :

  • Compounds like the 3-ethylidene and 3-hydroxy derivatives are simpler to functionalize, making them preferred intermediates in drug discovery .

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